REACTION_CXSMILES
|
[CH2:1]([N:3](CC)[CH2:4]C)[CH3:2].Cl[C:9]([O:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)=[O:10].C(NC)C>CN(C=O)C>[CH2:1]([N:3]([CH3:4])[C:9](=[O:10])[O:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)[CH3:2]
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Name
|
|
Quantity
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12.84 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
12.8 g
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Type
|
reactant
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Smiles
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ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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2.5 g
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Type
|
reactant
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Smiles
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C(C)NC
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Name
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|
Quantity
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70 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was quenched with water
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Type
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ADDITION
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Details
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diluted with EtOAc (200 mL)
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Type
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WASH
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Details
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washed with water (2×100 mL), and brine (75 mL)
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Type
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CUSTOM
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Details
|
All volatiles were removed under reduced pressure
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Type
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CUSTOM
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Details
|
the residue was purified by SiO2 column chromatography
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)N(C(OC1=CC=C(C=C1)[N+](=O)[O-])=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 40.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |